REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:12](N(OC)C)=[O:13])=[CH:4][C:5]([C:8]([F:11])([F:10])[F:9])=[N:6][CH:7]=1.CC(C[AlH]CC(C)C)C.C1(C)C=CC=CC=1>C1COCC1.CCOC(C)=O>[Br:1][C:2]1[C:3]([CH:12]=[O:13])=[CH:4][C:5]([C:8]([F:9])([F:10])[F:11])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)C(F)(F)F)C(=O)N(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
73.8 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 40 minutes while it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with 1N HCl solution (150 mL)
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered on a Celite and silica gel bed
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CUSTOM
|
Details
|
the organic layer was partitioned with saturated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=NC1)C(F)(F)F)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 51.6 mmol | |
AMOUNT: MASS | 13.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |